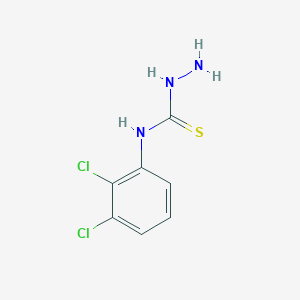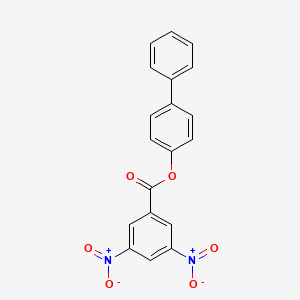
Biphenyl-4-yl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a biphenyl group attached to a 3,5-dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with [1,1’-Biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride, which then reacts with the biphenyl alcohol to yield the ester .
Industrial Production Methods
In an industrial setting, the synthesis of [1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of microwave-assisted synthesis has also been explored to enhance the reaction efficiency and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl moiety can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the nitrobenzoate moiety but lacks the biphenyl group.
[1,1’-Biphenyl]-4-yl benzoate: Similar structure but without the nitro groups.
3,5-Dinitrobenzamide: Contains the nitrobenzoate moiety but with an amide group instead of an ester.
Uniqueness
[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate is unique due to the combination of the biphenyl and 3,5-dinitrobenzoate moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C19H12N2O6 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C19H12N2O6/c22-19(15-10-16(20(23)24)12-17(11-15)21(25)26)27-18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-12H |
InChI Key |
XETLONOKCAMDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12498467.png)
![1-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498469.png)
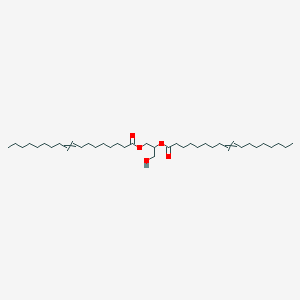
![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498489.png)
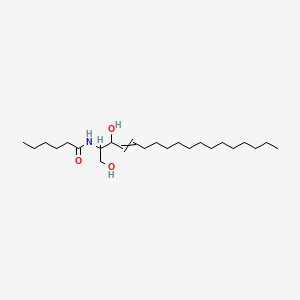
![N-(4-methoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12498494.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
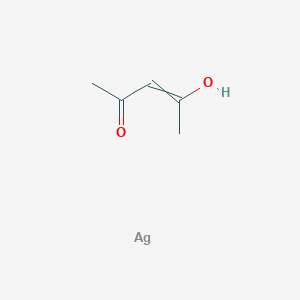
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)
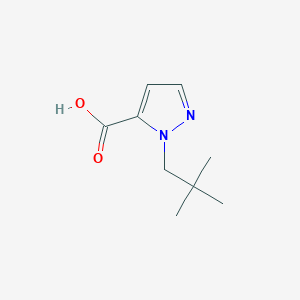
![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)
